Nifenalol is synthesized through various chemical methods, including asymmetric synthesis and enzymatic processes. The compound can be derived from precursors such as bromohydrins and nitrophenylglycols, utilizing techniques that enhance enantiomeric purity and yield.
Nifenalol falls under the category of β-adrenergic antagonists, specifically targeting β1 and β2 adrenergic receptors. It is classified as a non-selective β-blocker, which means it can affect both types of receptors, influencing cardiovascular function.
The synthesis of Nifenalol has been approached through several methods, including:
The synthesis typically requires controlled conditions to optimize yields and selectivity, often involving continuous packed bed reactors for enzymatic processes. The pharmacokinetic parameters such as half-lives are also studied during synthesis to understand the compound's behavior in biological systems .
Nifenalol has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. The compound's IUPAC name is (R)-N-(2-hydroxy-3-isopropylaminopropyl)-p-nitrophenol.
The molecular formula of Nifenalol is C13H18N2O3, with a molecular weight of approximately 250.29 g/mol. The compound features a hydroxyl group (-OH), an isopropyl group, and a nitrophenyl moiety that are critical for its biological activity.
Nifenalol undergoes various chemical reactions that are essential for its synthesis and functionality:
The reactions are often catalyzed by enzymes such as epoxide hydrolases or through chemical catalysts that facilitate the formation of desired stereoisomers while minimizing by-products.
Nifenalol functions primarily as an antagonist at β-adrenergic receptors. By binding to these receptors, it inhibits the action of catecholamines like adrenaline and noradrenaline, leading to reduced heart rate and blood pressure.
The pharmacodynamics of Nifenalol indicate that it effectively lowers cardiac output and decreases myocardial oxygen demand, which is beneficial in managing conditions like hypertension and angina pectoris .
Studies have shown that the stability and solubility characteristics of Nifenalol can significantly affect its bioavailability and therapeutic efficacy .
Nifenalol is predominantly used in clinical settings for:
Nifenalol (chemical name: (±)-1-(4-nitrophenyl)-2-(isopropylamino)ethanol) is a synthetic organic compound classified pharmacologically as a competitive β-adrenergic receptor antagonist [1] [5] [7]. It belongs to the aryloxypropanolamine structural class of beta-blockers, characterized by an ethanolamine side chain linked to an aromatic ring system. The molecular formula of Nifenalol is C₁₁H₁₆N₂O₃ (molecular weight: 224.26 g/mol), while its hydrochloride salt form (commonly used in research) has the molecular weight of 260.72 g/mol [1] [5] [7]. The compound features a para-nitro substitution on the phenyl ring, a structural motif that influences its electronic distribution and receptor binding affinity [5] [7].
As a non-selective beta-adrenergic antagonist, Nifenalol binds competitively to both β₁-adrenoceptors (predominantly located in cardiac tissue) and β₂-adrenoceptors (found in bronchial and vascular smooth muscle) [1] [6]. This receptor blockade inhibits catecholamine-mediated activation of adenylate cyclase, thereby reducing intracellular cyclic adenosine monophosphate (cAMP) production and subsequent calcium influx [6] [8]. Unlike earlier beta-blockers like propranolol, Nifenalol is noted for its virtual absence of local anesthetic (membrane-stabilizing) properties, distinguishing its pharmacological profile [7].
Table 1: Fundamental Chemical and Pharmacological Properties of Nifenalol
Property | Value/Description | Reference |
---|---|---|
Chemical Name | (±)-1-(4-Nitrophenyl)-2-(isopropylamino)ethanol | [7] |
Molecular Formula (base) | C₁₁H₁₆N₂O₃ | [5] [7] |
Molecular Weight (base) | 224.26 g/mol | [5] [7] |
CAS Registry Number (base) | 7413-36-7 | [5] [7] |
Pharmacological Class | Non-selective β-adrenergic receptor antagonist | [1] [6] |
Primary Mechanism | Competitive inhibition of catecholamine binding | [6] [8] |
Local Anesthetic Activity | Negligible | [7] |
Nifenalol emerged during the second generation of beta-blocker development in the 1960s–1970s, following the introduction of the prototype non-selective antagonist propranolol [8]. It was developed as part of efforts to create beta-blockers with improved safety profiles and receptor specificity. Research on Nifenalol (also known experimentally as INPEA) demonstrated its efficacy in attenuating catecholamine-induced tachycardia and reducing cardiac workload, positioning it as a candidate for cardiovascular therapeutics [7].
Early preclinical studies revealed Nifenalol’s ability to protect against experimentally induced angina in animal models by reducing myocardial oxygen demand [7]. Subsequent clinical investigations in patients with coronary artery disease demonstrated that Nifenalol provided "good protection against angina and ischemic changes in the EKG" [7]. Notably, these studies reported minimal evident side effects at therapeutic doses, though its development was not pursued as extensively as contemporaneous beta-blockers like atenolol or metoprolol [7] [8]. Unlike many beta-blockers, Nifenalol exhibited no significant antiarrhythmic activity in clinical observations, a characteristic that distinguished it from agents like propranolol or sotalol [7].
Table 2: Historical Context of Beta-Blocker Development
Generation | Time Period | Representative Agents | Key Characteristics |
---|---|---|---|
First | 1960s | Propranolol, Timolol | Non-selective, no additional receptor actions |
Second | 1970s | Nifenalol (INPEA), Metoprolol, Atenolol | Cardioselectivity emerging; improved safety |
Third | 1980s–present | Carvedilol, Nebivolol | Additional vasodilatory/α-blocking properties |
Nifenalol possesses one chiral center at the carbon bearing the hydroxyl group, resulting in two enantiomers: R-(-)-Nifenalol and S-(+)-Nifenalol [7]. The compound is typically synthesized and administered as a racemic mixture (±)-Nifenalol [5] [7]. Stereochemical studies demonstrate significant differences in the pharmacological activity between enantiomers:
Beyond adrenergic receptor blockade, studies have revealed that Nifenalol possesses weak inhibitory activity against tremorine and oxotremorine-induced tremors in animal models, suggesting potential interactions with central neurological pathways unrelated to beta-blockade [7]. This effect appears preserved in both racemic and isolated active enantiomer forms, though the mechanism remains incompletely characterized.
Table 3: Enantiomer-Specific Pharmacological Profiles of Nifenalol
Property | R-(-)-Nifenalol (Levoisomer) | S-(+)-Nifenalol (Dextroisomer) | Racemic Mixture |
---|---|---|---|
β-adrenergic receptor blockade | High potency | Negligible activity | Intermediate potency |
Relative potency (vs. racemate) | ~2× | Inactive | 1× (reference) |
Tremor inhibition | Present (weak) | Not reported | Present (weak) |
Clinical relevance | Primary active moiety | Pharmacologically inactive | Standard formulation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0